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molecular formula C14H12N2OS B8688031 2-ethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

2-ethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B8688031
M. Wt: 256.32 g/mol
InChI Key: JPJRWGZIIZHROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022076B2

Procedure details

The solid 4-phenyl-2-propionylaminothiophene-3-carboxylic amide was added to a mixture of ethanol (50 ml) and sodium methoxide (2.24 g) and the resultant mixture was heated under reflux with stirring for 18 hours. The cooled mixture was diluted with water (300 ml) and acidified with concentrated hydrochloric acid. The resulting solid was collected by filtration, washed with water followed by acetonitrile and dried in vacuo to give 2-ethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (2.38 g), which was used without further purification.
Name
4-phenyl-2-propionylaminothiophene-3-carboxylic amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.24 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8]([C:17]([NH2:19])=[O:18])=[C:9]([NH:12][C:13](=O)[CH2:14][CH3:15])[S:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)C.C[O-].[Na+].Cl>O>[CH2:14]([C:13]1[NH:19][C:17](=[O:18])[C:8]2[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:11][S:10][C:9]=2[N:12]=1)[CH3:15] |f:2.3|

Inputs

Step One
Name
4-phenyl-2-propionylaminothiophene-3-carboxylic amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(=C(SC1)NC(CC)=O)C(=O)N
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
sodium methoxide
Quantity
2.24 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)C=1NC(C2=C(N1)SC=C2C2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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